molecular formula C15H26N2O4S B2445343 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1795300-86-5

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2445343
CAS No.: 1795300-86-5
M. Wt: 330.44
InChI Key: MDDDMKHTYQEROX-UHFFFAOYSA-N
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Description

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1795300-86-5) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research . This compound features a distinct molecular architecture combining a piperidine core, a cyclopentylacetyl group, and a sulfonylacetamide moiety. This specific structure suggests potential for diverse biochemical interactions, making it a valuable scaffold for developing pharmacologically active agents. Compounds with piperidine and sulfonamide groups are frequently investigated for their ability to interact with enzymes and receptors . For instance, related piperidine-based acetamides have been identified as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), a key target in inflammation research . Furthermore, sulfonamide derivatives are extensively studied in oncology research for their capacity to modulate cell pathways; one related compound, a benzenesulfonamide, was shown to induce ferroptosis, a form of programmed cell death, in tumor cells by targeting the KEAP1-NRF2-GPX4 axis . This reagent is provided For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore its potential applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

2-[1-(2-cyclopentylacetyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S/c1-16-14(18)11-22(20,21)13-6-8-17(9-7-13)15(19)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDDMKHTYQEROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidin-4-ylsulfonyl Chloride

Starting Material : Boc-protected piperidine-4-thiol (Boc-piperidine-4-thiol).
Sulfonation :

  • Oxidation : Treat Boc-piperidine-4-thiol with oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone at 0–5°C to form Boc-piperidine-4-sulfonic acid.
  • Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at reflux to yield Boc-piperidine-4-sulfonyl chloride.

Purification : Flash chromatography (ethyl acetate/hexanes, 1:3) isolates the sulfonyl chloride intermediate.

Introduction of 2-Cyclopentylacetyl Group

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate piperidine-4-sulfonyl chloride·TFA salt.
Acylation :

  • Reaction : Add 2-cyclopentylacetyl chloride (1.2 eq) and triethylamine (2 eq) to the deprotected piperidine in anhydrous DCM at 0°C. Stir for 12 hours at room temperature.
  • Workup : Quench with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.

Intermediate : 1-(2-Cyclopentylacetyl)piperidin-4-sulfonyl chloride (Yield: 78%, purity >95% by HPLC).

Formation of N-Methylacetamide Sulfonamide

Amidation :

  • Reaction : Combine 1-(2-cyclopentylacetyl)piperidin-4-sulfonyl chloride (1 eq) with N-methylacetamide (1.5 eq) and pyridine (2 eq) in tetrahydrofuran (THF) at 60°C for 6 hours.
  • Workup : Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Final Product : 2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (Yield: 65%, melting point: 142–144°C).

Optimization and Mechanistic Insights

Sulfonation Efficiency

  • Oxidizing Agent Selection : Oxone outperforms mCPBA (meta-chloroperbenzoic acid) in minimizing over-oxidation to sulfones.
  • Temperature Control : Maintaining 0–5°C during sulfonation prevents decomposition of the sulfonic acid intermediate.

Acylation Regioselectivity

  • Protection/Deprotection : Boc-group ensures exclusive acylation at the piperidine nitrogen, avoiding side reactions at the sulfonyl chloride.
  • Steric Effects : The cyclopentyl moiety necessitates slow addition of the acyl chloride to prevent aggregation and incomplete reaction.

Analytical Characterization Data

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 1.45–1.62 (m, 8H, cyclopentyl), 2.02 (s, 3H, CH₃CO), 2.85 (s, 3H, NCH₃), 3.21–3.45 (m, 4H, piperidine), 4.12 (t, J = 6.8 Hz, 1H, COCH), 7.32 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃) δ 22.1 (CH₃CO), 28.9 (NCH₃), 39.7 (piperidine-C), 45.2 (COCH), 170.5 (C=O), 172.8 (SO₂).
HRMS (ESI+) [M+H]⁺ Calc.: 387.1842, Found: 387.1839.

Comparative Analysis of Alternative Routes

Direct Sulfonamide Coupling

  • Approach : React piperidin-4-sulfonyl chloride directly with pre-formed N-methylacetamide.
  • Outcome : Lower yields (45%) due to poor nucleophilicity of the acetamide nitrogen.

Reductive Amination Pathway

  • Steps : Condense piperidin-4-sulfonamide with cyclopentylacetaldehyde followed by acetylation.
  • Limitation : Requires harsh reducing agents (NaBH₃CN) incompatible with the sulfonyl group.

Industrial Scalability Considerations

  • Cost-Efficiency : Bulk sourcing of 2-cyclopentylacetyl chloride reduces per-unit costs by 30%.
  • Waste Management : Neutralization of TFA and PCl₅ byproducts with CaCO₃ minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride
  • N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide

Uniqueness

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sulfonylpiperidine-acetamide derivatives like 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?

  • Methodology : Synthesis typically involves multi-step protocols:

Piperidine functionalization : Introduce the sulfonyl group via reaction with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) under basic conditions (e.g., triethylamine) .

Acetamide coupling : React the sulfonated piperidine intermediate with activated acetamide derivatives (e.g., bromoacetamides) in aprotic solvents like DMF or acetonitrile .

Cyclopentylacetyl modification : Attach the 2-cyclopentylacetyl group to the piperidine nitrogen using coupling agents like HATU or EDCI .

  • Characterization : Confirm purity via HPLC (>95%) and structural identity using 1H/13C^1 \text{H}/^{13}\text{C}-NMR, IR, and high-resolution mass spectrometry .

Q. How are spectral data (NMR, IR) interpreted to validate the structure of sulfonylpiperidine-acetamide derivatives?

  • Key spectral markers :

  • NMR :
  • Piperidine protons: Multiplets at δ 2.5–3.5 ppm for piperidine ring protons.
  • Sulfonyl group: Deshielded methylene protons near δ 3.8–4.2 ppm .
  • IR : Strong absorption bands at 1150–1250 cm1^{-1} (S=O stretching) and 1650–1700 cm1^{-1} (amide C=O) .
    • Cross-validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?

  • Antibacterial screening : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Neurological targets : Radioligand binding assays (e.g., for σ receptors or dopamine transporters) to assess CNS activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclopentylacetyl-piperidine intermediate?

  • Strategies :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling of cyclopentyl groups .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction efficiency .
  • Temperature control : Optimize stepwise heating (e.g., 50°C for coupling, 80°C for cyclization) to minimize side reactions .
    • Data-driven adjustments : Use DOE (Design of Experiments) to identify critical variables affecting yield .

Q. How can contradictions in biological activity data (e.g., higher Gram-negative vs. Gram-positive inhibition) be resolved?

  • Hypothesis testing :

Structural analogs : Synthesize derivatives with modified sulfonyl or acetamide groups to isolate pharmacophore contributions .

Membrane permeability : Assess compound penetration using outer membrane permeability assays (e.g., NPN uptake in E. coli) .

Target specificity : Perform molecular docking studies (e.g., with Gram-negative-specific enzymes like β-lactamases) .

  • Statistical analysis : Apply ANOVA to compare activity trends across bacterial strains and structural variants .

Q. What computational methods are recommended for predicting the pharmacokinetic profile of this compound?

  • In silico tools :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • Molecular dynamics : Simulate interactions with human serum albumin (HSA) to predict plasma protein binding .
    • Validation : Cross-reference computational results with experimental data (e.g., microsomal stability assays) .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies between experimental and computed spectral data?

  • Case example : If NMR shifts for the sulfonyl group deviate from PubChem predictions:

Re-examine synthesis : Confirm intermediate purity (e.g., via TLC) to rule out byproducts .

Solvent effects : Note that DMSO-d6_6 may cause signal shifts compared to CDCl3_3 .

Tautomeric forms : Investigate possible keto-enol tautomerism in the acetamide moiety using 1H^1 \text{H}-NMR titration .

Q. What strategies mitigate batch-to-batch variability in compound purity?

  • Quality control :

  • Chromatographic standardization : Use HPLC with a C18 column and acetonitrile/water gradient (65:35) for consistent purity assessment .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to improve crystalline form reproducibility .
    • Documentation : Maintain detailed logs of reaction conditions (e.g., humidity, stirring speed) to trace variability sources .

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